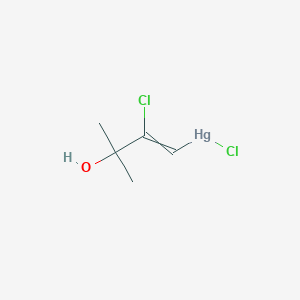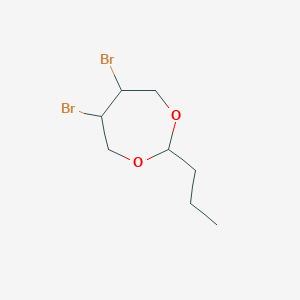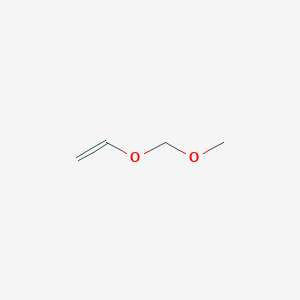![molecular formula C9H11ClN2O2 B14491666 3-Carbamoyl-1-[(oxiran-2-yl)methyl]pyridin-1-ium chloride CAS No. 65180-00-9](/img/structure/B14491666.png)
3-Carbamoyl-1-[(oxiran-2-yl)methyl]pyridin-1-ium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Carbamoyl-1-[(oxiran-2-yl)methyl]pyridin-1-ium chloride is a chemical compound that belongs to the class of pyridinium salts It is characterized by the presence of a carbamoyl group, an oxirane ring, and a pyridinium ion
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Carbamoyl-1-[(oxiran-2-yl)methyl]pyridin-1-ium chloride typically involves the reaction of 3-carbamoylpyridine with an epoxide, such as epichlorohydrin, under basic conditions. The reaction proceeds through the formation of an intermediate, which subsequently undergoes cyclization to form the desired product. The reaction conditions often include the use of a solvent like dimethylformamide (DMF) and a base such as sodium methoxide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of magnetically recoverable catalysts can facilitate the separation and purification processes .
Analyse Des Réactions Chimiques
Types of Reactions
3-Carbamoyl-1-[(oxiran-2-yl)methyl]pyridin-1-ium chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include various substituted pyridinium salts, oxides, and reduced derivatives. These products can have different chemical and physical properties, making them useful in various applications .
Applications De Recherche Scientifique
3-Carbamoyl-1-[(oxiran-2-yl)methyl]pyridin-1-ium chloride has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of advanced materials and as a component in chemical processes
Mécanisme D'action
The mechanism of action of 3-Carbamoyl-1-[(oxiran-2-yl)methyl]pyridin-1-ium chloride involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and electrostatic interactions with biological molecules, leading to changes in their structure and function. These interactions can result in various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other pyridinium salts and derivatives, such as:
- 3-Carbamoyl-1-alkylpyridin-1-ium salts
- 1-Methylpyridinium chloride
- 3-Carbamoyl-1-(4-carboxybenzyl)pyridinium
Uniqueness
3-Carbamoyl-1-[(oxiran-2-yl)methyl]pyridin-1-ium chloride is unique due to the presence of both a carbamoyl group and an oxirane ring in its structure. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Propriétés
Numéro CAS |
65180-00-9 |
|---|---|
Formule moléculaire |
C9H11ClN2O2 |
Poids moléculaire |
214.65 g/mol |
Nom IUPAC |
1-(oxiran-2-ylmethyl)pyridin-1-ium-3-carboxamide;chloride |
InChI |
InChI=1S/C9H10N2O2.ClH/c10-9(12)7-2-1-3-11(4-7)5-8-6-13-8;/h1-4,8H,5-6H2,(H-,10,12);1H |
Clé InChI |
XRWXVTJTGBUMLO-UHFFFAOYSA-N |
SMILES canonique |
C1C(O1)C[N+]2=CC=CC(=C2)C(=O)N.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(Z)-(4-methylphenyl)-oxido-[(4-sulfophenyl)hydrazinylidene]azanium](/img/structure/B14491588.png)


![2-[2-(6-Bromopyridazin-3-yl)hydrazinylidene]propanoic acid](/img/structure/B14491593.png)




![2-hydroxypropane-1,2,3-tricarboxylic acid;1-(2'-methoxyspiro[1,3-dioxolane-2,11'-6H-benzo[c][1]benzoxepine]-4-yl)-N,N-dimethylmethanamine](/img/structure/B14491641.png)
![Ethyl bis[2-hydroxy-3-(octadecyloxy)propyl] phosphite](/img/structure/B14491647.png)
![Methyl 7-nitro-6-[(2-nitroethyl)sulfanyl]heptanoate](/img/structure/B14491655.png)



